molecular formula C21H23FN2O6 B2935502 ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate CAS No. 1021134-90-6

ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)piperidine-1-carboxylate

Cat. No.: B2935502
CAS No.: 1021134-90-6
M. Wt: 418.421
InChI Key: IDUFDTGHFJFRAN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of the fluorobenzyl group suggests that this compound might have interesting biological activities, as fluorine atoms are often introduced into drug molecules to modify their properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyran rings, as well as the fluorobenzyl and carboxylate groups. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate, amide, and ether groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

A study by V. U. Jeankumar et al. (2013) focused on designing and synthesizing a series of compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. This promising compound showed activity against all tests with MS GyrB IC50 of 24.0 ± 2.1 μM, 79% inhibition of MTB DNA gyrase at 50 μM, MTB MIC of 28.44 μM, and was not cytotoxic at 50 μM.

Antimicrobial Activities

The synthesis, crystal structure, and antimicrobial activities of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were detailed by A. D. Kumar et al. (2016). This compound was synthesized through Knoevenagel condensation reaction and evaluated in vitro for its antifungal and antimicrobial susceptibilities.

Microwave-Assisted Direct Amidation

Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate led to the production of corresponding carboxamides in good yields, as explored by M. Milosevic et al. (2015). This study showcases the application of microwave-assisted synthesis in facilitating the formation of complex organic molecules.

Michael Addition of Active Methylene Compounds

The work by M. Bakhouch et al. (2015) involved Michael addition of active methylene compounds to synthesize a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, demonstrating the versatility of Michael addition reactions in the synthesis of heterocyclic compounds.

Synthesis, Crystal and Molecular Structure

The synthesis, crystal, and molecular structure analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, as discussed by Ajay Kumar Kariyappa et al. (2016), highlights the importance of structural analysis in understanding the chemical and physical properties of synthesized compounds, leading to their potential applications in various fields of research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many drugs that contain piperidine rings act on the central nervous system, so it’s possible that this compound could have similar effects .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually developed into a drug .

Properties

IUPAC Name

ethyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O6/c1-2-28-21(27)24-9-7-16(8-10-24)23-20(26)18-11-17(25)19(13-30-18)29-12-14-3-5-15(22)6-4-14/h3-6,11,13,16H,2,7-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUFDTGHFJFRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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